molecular formula C12H26N2O4 B12843134 Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate

Cat. No.: B12843134
M. Wt: 262.35 g/mol
InChI Key: CKWNRRXWFGXHQD-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, multiple ethoxy groups, and a carbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-(2-aminoethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-Butyl chloroformate+2-(2-(2-aminoethoxy)ethoxy)ethanoltert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-(2-(2-aminoethoxy)ethoxy)ethanol} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-(2-(2-aminoethoxy)ethoxy)ethanol→tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the amino or ethoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; reactions are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
  • tert-Butyl 3-[2-(2-(2-aminoethoxy)ethoxy)ethoxy]propionate
  • N-Boc-3,6-dioxa-1,8-octanediamine

Uniqueness

Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)(methyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H26N2O4

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-N-methylcarbamate

InChI

InChI=1S/C12H26N2O4/c1-12(2,3)18-11(15)14(4)6-8-17-10-9-16-7-5-13/h5-10,13H2,1-4H3

InChI Key

CKWNRRXWFGXHQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOCCOCCN

Origin of Product

United States

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